4,5-Dichloro-2-nitroaniline

Catalog No.
S704265
CAS No.
6641-64-1
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloro-2-nitroaniline

CAS Number

6641-64-1

Product Name

4,5-Dichloro-2-nitroaniline

IUPAC Name

4,5-dichloro-2-nitroaniline

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2

InChI Key

FSGTULQLEVAYRS-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N

The exact mass of the compound 4,5-Dichloro-2-nitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17012. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,5-Dichloro-2-nitroaniline (CAS 6641-64-1) is a highly crystalline, bench-stable halogenated nitroaromatic compound primarily utilized as a foundational building block for 5,6-dichlorobenzimidazoles, quinoxalines, and advanced agrochemicals. Featuring a melting point of 177–179 °C and a predictable reactivity profile, it serves as the preferred industrial and laboratory precursor for generating 4,5-dichloro-1,2-phenylenediamine. By providing two symmetrical chlorine handles and a selectively reducible nitro group, this compound enables the precise synthesis of complex heterocycles required in antiviral research, anthelmintic drug manufacturing, and specialized dye formulation [1].

Procuring downstream diamines directly, such as 4,5-dichloro-1,2-phenylenediamine, introduces severe handling and cost liabilities. The diamine is highly susceptible to rapid ambient oxidation, requiring strict inert storage and limiting the choice of downstream reagents to expensive, mild oxidants to prevent degradation [1]. Conversely, substituting with mono-chlorinated analogs like 4-chloro-2-nitroaniline fundamentally alters the structure-activity relationship (SAR) of the final product, as the 5,6-dichloro motif is strictly required for target binding affinity in key antiviral and anthelmintic applications[2]. Thus, 4,5-dichloro-2-nitroaniline is the optimal procurement choice, offering an ideal balance of oxidative stability, lower raw material cost, and precise structural fidelity.

Precursor Stability and Cost-Efficiency vs. Direct Diamine Procurement

In the synthesis of complex benzimidazoles, starting material selection heavily impacts overall process viability. Research demonstrates that utilizing commercially available 4,5-dichloro-2-nitroaniline as the starting material circumvents the high costs and oxidative instability associated with procuring 4,5-dichloro-1,2-phenylenediamine directly. The nitroaniline precursor is bench-stable and can be cleanly reduced immediately prior to cyclization, avoiding the complex handling and yield losses associated with the readily oxidized diamine [1].

Evidence DimensionPrecursor oxidative stability and raw material viability
Target Compound Data4,5-Dichloro-2-nitroaniline (Bench-stable, high shelf-life precursor)
Comparator Or Baseline4,5-dichloro-1,2-phenylenediamine (Highly oxidation-prone, considerably more expensive to procure and store)
Quantified DifferenceEliminates the need for strict inert handling and specialized mild oxidants required by the diamine.
ConditionsStandard laboratory storage and subsequent heterocycle synthesis workflows

Procuring the stable nitro compound rather than the diamine drastically reduces raw material costs and prevents yield losses due to precursor degradation.

High-Yield Chemoselective Reduction for On-Demand Diamine Generation

For industrial scale-up, generating the diamine in situ or on-demand is preferred to avoid storage degradation. 4,5-Dichloro-2-nitroaniline undergoes highly efficient and chemoselective reduction using Raney nickel and hydrogen gas, achieving a 98% yield of 4,5-dichloro-1,2-phenylenediamine. This process explicitly avoids the concomitant dehalogenation often seen with standard aggressive reducing agents on polyhalogenated substrates, establishing it as a superior baseline process compared to attempting to purify and store the unstable diamine directly [1].

Evidence DimensionProcess yield of target diamine without dehalogenation
Target Compound Data98% isolated yield of 4,5-dichloro-1,2-phenylenediamine
Comparator Or BaselineDirect diamine storage (Subject to continuous oxidative yield loss over time)
Quantified DifferenceAchieves near-quantitative (98%) conversion on-demand, bypassing the progressive degradation of stored diamines.
ConditionsRaney nickel catalyst, H2 (40 psi), ethanol solvent

Enables manufacturers to safely store the stable precursor and generate the highly reactive diamine at near-quantitative yields only when needed for cyclization.

Structural Necessity for Antiviral SAR vs. Mono-Chloro Analogs

When synthesizing nonnucleoside benzimidazole analogs for viral inhibition (e.g., HCMV or HIV), the substitution pattern on the starting nitroaniline dictates downstream efficacy. Benzimidazoles derived from 4,5-dichloro-2-nitroaniline (yielding a 5,6-dichloro substitution on the final heterocycle) exhibit potent and selective viral inhibition. In contrast, utilizing mono-chlorinated precursors like 4-chloro-2-nitroaniline fails to produce the required binding affinity, rendering the resulting compounds essentially inactive or significantly less potent in standard viral assays[1].

Evidence DimensionDownstream target binding affinity and antiviral potency
Target Compound Data4,5-Dichloro-2-nitroaniline (Yields active 5,6-dichlorobenzimidazoles)
Comparator Or Baseline4-Chloro-2-nitroaniline (Yields inactive or low-potency analogs)
Quantified DifferenceProvides the strict di-halogenated motif required for potent inhibition of viral DNA processing.
ConditionsIn vitro HCMV / HIV replication assays of downstream benzimidazole derivatives

Buyers synthesizing biologically active benzimidazoles must procure the exact 4,5-dichloro isomer to achieve the necessary pharmacological efficacy.

On-Demand Synthesis of 4,5-Dichloro-1,2-phenylenediamine

Ideal for process chemists who need to bypass the oxidative degradation and high procurement costs of the diamine by reducing the stable nitroaniline precursor immediately prior to use [1].

Manufacturing of Antiviral Benzimidazole Therapeutics

The mandatory starting material for synthesizing 5,6-dichlorobenzimidazole nonnucleoside analogs targeting HCMV and HIV, where the specific dichloro substitution is non-negotiable for target binding [1].

Production of Veterinary Anthelmintics

A critical building block in the synthesis of specialized benzimidazole anthelmintics (such as triclabendazole derivatives), where the halogenated ring system is required for high parasiticidal activity [2].

XLogP3

2.7

UNII

3I0G2ADU1L

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (83.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (16.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (79.59%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (16.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (16.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (79.59%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (16.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (79.59%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (83.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

6641-64-1

Wikipedia

4,5-dichloro-2-nitroaniline

Dates

Last modified: 08-15-2023

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